BenchChemオンラインストアへようこそ!

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

STAT3 inhibition cancer binding affinity

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 851412-79-8) is a synthetic indole-3-sulfanyl acetamide derivative featuring a meta‑trifluoromethyl (m‑CF₃) substituent on the N‑phenyl ring. Its scaffold combines an indole moiety with a sulfanyl‑acetamide linker, a chemotype that has demonstrated dual inhibitory activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) in primary studies.

Molecular Formula C17H13F3N2OS
Molecular Weight 350.36
CAS No. 851412-79-8
Cat. No. B2789077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS851412-79-8
Molecular FormulaC17H13F3N2OS
Molecular Weight350.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H13F3N2OS/c18-17(19,20)11-4-3-5-12(8-11)22-16(23)10-24-15-9-21-14-7-2-1-6-13(14)15/h1-9,21H,10H2,(H,22,23)
InChIKeyOFPFFISMRFARCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide: Structural & Pharmacological Context for Informed Procurement


2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 851412-79-8) is a synthetic indole-3-sulfanyl acetamide derivative featuring a meta‑trifluoromethyl (m‑CF₃) substituent on the N‑phenyl ring . Its scaffold combines an indole moiety with a sulfanyl‑acetamide linker, a chemotype that has demonstrated dual inhibitory activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) in primary studies . The compound is commercially available at research‑grade purity and serves as a late‑stage intermediate or probe candidate in antiviral and oncology discovery programs .

Why Indole-3-Sulfanyl Acetamide Analogs Cannot Be Interchanged Arbitrarily: The Decisive Role of the Meta-Trifluoromethyl Group


Interchanging in‑class indole‑3‑sulfanyl acetamides without regard for the N‑aryl substitution pattern introduces significant risk of potency loss and altered selectivity. The trifluoromethyl group profoundly modulates electronic character, lipophilicity, and target binding . A head‑to‑head SAR study of p97 inhibitors demonstrated that replacing a C‑5 CF₃ substituent with a bulkier SF₅ group reduces inhibitory activity by nearly 5‑fold, underscoring that even subtle fluorination changes can dramatically affect pharmacodynamics . Within the RSV/IAV dual‑inhibitor series, activity spans over an order of magnitude depending on the phenyl substitution, with meta‑substituted analogs frequently outperforming their ortho and para congeners . Selecting the precise meta‑CF₃ regioisomer is therefore a prerequisite for maintaining target engagement and achieving reproducible biological outcomes.

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide: Quantitative Differentiation Evidence for Scientific Selection


Scaffold Baseline STAT3 Inhibitory Activity: Establishing a Foundation for Meta-CF₃ Optimization

The unsubstituted phenyl scaffold 2-(1H-indol-3-ylsulfanyl)acetamide inhibits STAT3 with an IC₅₀ of 14,800 nM (14.8 µM) in a cell‑free assay, providing a quantitative baseline against which the target compound’s m‑CF₃ substitution can be benchmarked . The meta‑trifluoromethyl group is projected to enhance potency through increased lipophilicity (XLogP3 increased from ~2.5 to 4.0) and strengthened hydrophobic contacts with the STAT3 SH2 domain, although experimental IC₅₀ data for the target compound remain to be published.

STAT3 inhibition cancer binding affinity

Meta- vs. Ortho-CF₃ Regioisomer: Physicochemical Profile Differentiation

The meta‑trifluoromethyl substitution positions the electron‑withdrawing group in a geometry that balances lipophilicity (XLogP3 = 4.0, TPSA = 70.2 Ų) . In contrast, the ortho‑CF₃ regioisomer (CAS 450351-68-5) is expected to exhibit higher steric hindrance around the amide bond, which can reduce binding affinity for shallow pockets such as those found in viral fusion proteins . The m‑CF₃ isomer also exhibits lower predicted CYP inhibition risk due to reduced steric accessibility of the CF₃ group, although confirmatory in vitro ADME data are needed .

ADMET lipophilicity regioisomer comparison

Class‑Level Antiviral Potency Evidence: Meta‑Substituted Analogs in the Dual RSV/IAV Inhibitor Series

In a systematic SAR study of 35 indole‑3‑thio‑N‑phenylacetamide derivatives, meta‑substituted compounds consistently achieved RSV EC₅₀ values in the low‑micromolar to sub‑micromolar range, with certain analogs (14'c, 14'e, 14'f, 14'h, 14'i) demonstrating excellent dual RSV/IAV activity . The meta‑trifluoromethyl substitution pattern in the target compound aligns with the most active congeners identified in this study, predicting strong antiviral efficacy. In contrast, ortho‑substituted analogs exhibited reduced activity, likely due to steric clash with the target binding site .

RSV IAV antiviral EC50

Trifluoromethyl Impact on Target Engagement: Comparative p97 ATPase Inhibition Data

A comparative SAR study of C‑5 substituted indole p97 inhibitors showed that the trifluoromethyl analog (compound 12) inhibited p97 with an IC₅₀ of 4.7 ± 2.0 µM, whereas the pentafluorosulfanyl (SF₅) analog exhibited a 4.6‑fold higher IC₅₀ of 21.5 ± 0.4 µM . This demonstrates that the CF₃ group provides optimal electronic and steric complementarity for the p97 active site, a finding translatable to the indole‑3‑sulfanyl acetamide scaffold where the m‑CF₃ substitution is expected to confer analogous target‑engagement advantages over larger or more electron‑withdrawing fluorinated substituents.

p97 ATPase AAA ATPase fluorinated indole

RSV/IAV Dual Inhibitor Benchmarking: Target Compound vs. RSV-IN-3 and RSV-IN-4

RSV‑IN‑3 (N‑(3,4‑dichlorophenyl) analog) and RSV‑IN‑4 (N‑(2‑ethoxyphenyl) analog) are well‑characterized indole‑3‑sulfanyl acetamide antivirals with reported RSV EC₅₀ values of 32.70 µM and 11.76 µM, respectively . The target compound’s m‑CF₃ substitution is expected to yield improved potency over RSV‑IN‑3 due to the electron‑withdrawing nature and optimal size of the trifluoromethyl group, which enhances target binding without the steric penalty associated with the ortho‑ethoxy group of RSV‑IN‑4 . Direct head‑to‑head testing is required to confirm superiority, but the SAR landscape strongly favors the m‑CF₃ regioisomer .

RSV-IN-3 RSV-IN-4 benchmarking EC50 comparison

Optimal Application Scenarios for 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Based on Differential Evidence


Dual RSV/IAV Lead Optimization in Respiratory Antiviral Programs

The compound’s meta‑CF₃ substitution aligns with the most potent scaffolds identified in the Zhang et al. 2020 dual‑inhibitor series . Medicinal chemistry teams can deploy it as a late‑stage intermediate for SAR expansion, targeting RSV and IAV co‑infections with predicted EC₅₀ values in the low‑micromolar range.

STAT3‑Targeted Anticancer Probe Development

With the unsubstituted scaffold demonstrating STAT3 IC₅₀ = 14.8 µM , the m‑CF₃ analog is predicted to achieve enhanced potency through additional hydrophobic contacts. It is suitable as a starting point for developing STAT3 SH2 domain inhibitors for hematological and solid tumor indications.

Physicochemical Property‑Driven CNS Penetration Probe Design

The balanced XLogP3 (4.0) and moderate TPSA (70.2 Ų) make the compound a candidate for blood‑brain barrier penetration studies. Compared to the bulkier RSV‑IN‑4 analog (EC₅₀ = 11.76 µM), the m‑CF₃ compound is predicted to have superior CNS exposure, supporting its use in neuro‑inflammation or brain tumor models.

Comparative Fluorination SAR in p97 ATPase Inhibitor Campaigns

The CF₃‑indole pharmacophore has demonstrated a 4.6‑fold potency advantage over SF₅ in p97 inhibition . The target compound can serve as a comparator molecule in p97 inhibitor optimization, helping teams benchmark the contribution of trifluoromethyl vs. alternative fluorinated substituents.

Quote Request

Request a Quote for 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.